2-[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)acetamide 2-[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16383856
InChI: InChI=1S/C21H13ClN2O5S/c22-14-3-1-2-12(8-14)9-17-20(27)24(21(28)30-17)11-18(25)23-15-5-6-16-13(10-15)4-7-19(26)29-16/h1-10H,11H2,(H,23,25)/b17-9-
SMILES:
Molecular Formula: C21H13ClN2O5S
Molecular Weight: 440.9 g/mol

2-[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)acetamide

CAS No.:

Cat. No.: VC16383856

Molecular Formula: C21H13ClN2O5S

Molecular Weight: 440.9 g/mol

* For research use only. Not for human or veterinary use.

2-[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)acetamide -

Specification

Molecular Formula C21H13ClN2O5S
Molecular Weight 440.9 g/mol
IUPAC Name 2-[(5Z)-5-[(3-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-oxochromen-6-yl)acetamide
Standard InChI InChI=1S/C21H13ClN2O5S/c22-14-3-1-2-12(8-14)9-17-20(27)24(21(28)30-17)11-18(25)23-15-5-6-16-13(10-15)4-7-19(26)29-16/h1-10H,11H2,(H,23,25)/b17-9-
Standard InChI Key VLWVCADSYXHNFW-MFOYZWKCSA-N
Isomeric SMILES C1=CC(=CC(=C1)Cl)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4
Canonical SMILES C1=CC(=CC(=C1)Cl)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4

Introduction

Structural Features and Synthesis

Compounds with thiazolidine rings and chlorobenzylidene moieties often exhibit significant biological activity, including anticancer and antimicrobial properties. The synthesis typically involves condensation reactions, which require controlled conditions to ensure high purity and yield. Common reagents include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.

Compound FeatureDescription
Thiazolidine RingCentral structure with potential for biological activity
Chlorobenzylidene MoietyInfluences reactivity and biological activity
Chromene RingContributes to diverse chemical properties

Biological Activities

Similar compounds have shown promise in inhibiting cancer cell growth and displaying antimicrobial activity. Their mechanisms often involve interaction with enzymes and receptors associated with cell proliferation and apoptosis. For instance, compounds like 2-[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide have been noted for affecting the MAPK/ERK signaling pathway, leading to inhibition of cell growth and induction of apoptosis in cancer cells.

Potential Applications

The unique structural features of these compounds make them valuable for further research in various fields, including medicine and biotechnology. Their ability to modulate signaling pathways and interact with specific molecular targets suggests potential therapeutic applications.

Application AreaPotential Use
MedicineAnticancer and antimicrobial therapies
BiotechnologyDevelopment of new drugs and therapeutic agents

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